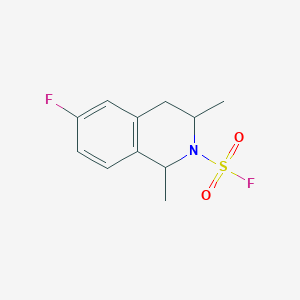![molecular formula C16H16N2OS B2728963 N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide CAS No. 59146-85-9](/img/structure/B2728963.png)
N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide
Übersicht
Beschreibung
“N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide” is a type of benzoic acid . It is also known as a dimethoxybenzene.
Synthesis Analysis
The synthesis of benzamide derivatives, which includes “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors
Benzamide derivatives, including those with thiourea-substituted benzenesulfonamides, have been synthesized and studied for their inhibitory effects on human carbonic anhydrase (hCA) I and hCA II isoenzymes. These compounds, particularly those with sulfanilamide and sulfamerazine moieties, demonstrated promising inhibitory effects, indicating potential applications in treating conditions like glaucoma by targeting the hCA II isoenzyme (M. Tuğrak, H. Gul, Yeliz Demir, I. Gulcin, 2020).
Histone Deacetylase Inhibitors
The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is highlighted for its selective inhibition of histone deacetylases (HDACs) 1-3 and 11 at submicromolar concentrations. Its ability to block cancer cell proliferation and induce apoptosis suggests its utility as an anticancer drug, showcasing the therapeutic applications of such benzamide derivatives in oncology (Nancy Z. Zhou et al., 2008).
Antifungal Activity
Novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized and evaluated for their antifungal activities. These compounds displayed varying degrees of efficacy against phytopathogenic fungi and yeasts, indicating their potential in developing antifungal agents (I. Ienascu et al., 2018).
Antimicrobial and Antitumor Activities
Benzamide and benzenesulfonamide derivatives have been synthesized and assessed for their biological activities, including antimicrobial and antitumor effects. Some chlorinated compounds among these derivatives showed significant in vitro antitumor activity against HepG2 and MCF-7 cell lines, while others exhibited antimicrobial properties, suggesting their diverse therapeutic applications (Asmaa M. Fahim, Mona A. Shalaby, 2019).
Antimalarial and Potential COVID-19 Applications
Sulfonamide derivatives have been explored for their antimalarial activity and were further evaluated for their potential against COVID-19 through computational calculations and molecular docking studies. These investigations highlight the versatility of benzamide and sulfonamide derivatives in addressing various infectious diseases (Asmaa M. Fahim, Eman H. I. Ismael, 2021).
Eigenschaften
IUPAC Name |
N-(2-phenylethylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-15(14-9-5-2-6-10-14)18-16(20)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHFYGYKFAIQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2728880.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2728881.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2728882.png)
![3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2728883.png)
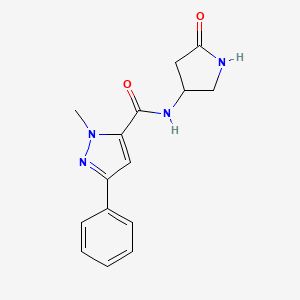

![1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole](/img/structure/B2728890.png)
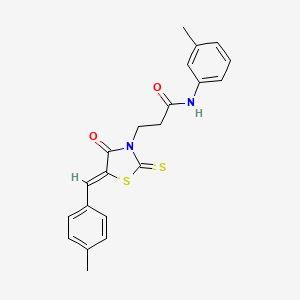

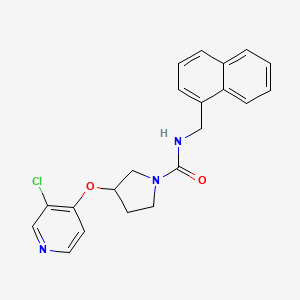
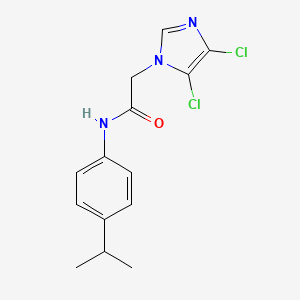

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2728901.png)
